molecular formula C12H12O3 B8670262 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- CAS No. 55004-78-9

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl-

Cat. No.: B8670262
CAS No.: 55004-78-9
M. Wt: 204.22 g/mol
InChI Key: JZUXFVXCOFFNII-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of an ethyl group at the 6th position, a hydroxyl group at the 4th position, and a methyl group at the 7th position on the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the benzopyran ring.

Industrial Production Methods

In industrial settings, the production of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the benzopyran ring.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while reduction can lead to the formation of a dihydrobenzopyran derivative.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound may also modulate enzyme activity and cellular signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the ethyl group at the 6th position.

    7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a methyl group at the 7th position.

    4-Hydroxy-6-methyl-2H-1-benzopyran-2-one: Similar structure but with a hydroxyl group at the 4th position and a methyl group at the 6th position.

Uniqueness

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the hydroxyl group, provides a distinct set of properties that differentiate it from other benzopyran derivatives.

Properties

CAS No.

55004-78-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethyl-4-hydroxy-7-methylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-3-8-5-9-10(13)6-12(14)15-11(9)4-7(8)2/h4-6,13H,3H2,1-2H3

InChI Key

JZUXFVXCOFFNII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1C)OC(=O)C=C2O

Origin of Product

United States

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